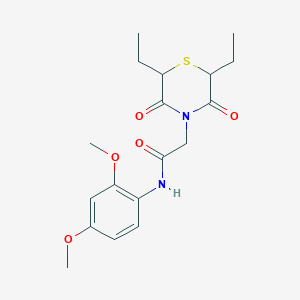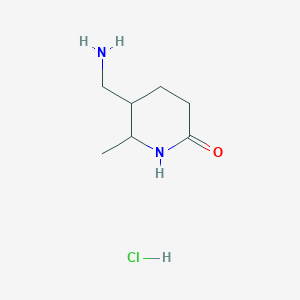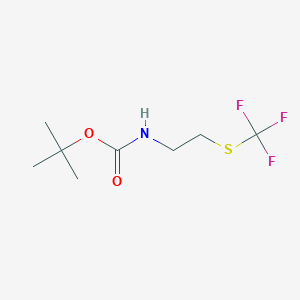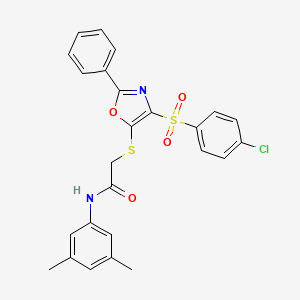![molecular formula C16H15F3N2O2S B2930342 3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 692287-60-8](/img/structure/B2930342.png)
3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidinone derivative, which is a class of compounds containing a pyrimidinone moiety, which is a pyrimidine ring bearing a ketone. The pyrimidine ring is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinone ring, possibly through a condensation reaction. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone ring, the ethyl group attached to one of the nitrogen atoms of the ring, the trifluoromethyl group attached to the 6-position of the ring, and the 2-(4-methylphenyl)-2-oxoethylsulfanyl group attached to the 2-position of the ring .Chemical Reactions Analysis
As a pyrimidinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group in the pyrimidinone ring could be reduced to an alcohol, or the ring itself could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms in the pyrimidinone ring could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .科学的研究の応用
Synthesis and Antimicrobial Activity
Derivatives of the compound have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming to develop antibacterial agents. These compounds, through various reactions, produced derivatives with high antimicrobial activities, indicating potential for therapeutic use against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity. These compounds were found to exhibit significant growth inhibition against various human cancer cell lines, comparable to that of doxorubicin, highlighting their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Synthesis of Pyrimidine Derivatives
Research into the synthesis of novel chromone-pyrimidine coupled derivatives underlines the versatility of pyrimidine in medicinal chemistry. These studies focus on creating compounds with various biological activities, including antifungal and antibacterial properties. The eco-friendly and efficient synthesis methods underscore the compound's role in the development of new therapeutic agents (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Heterocyclic Compound Synthesis
The exploration of heterocyclic compounds is a significant area of research for this compound. Studies have synthesized various heterocyclic systems, such as thiazoles and fused derivatives, with noted antimicrobial activities. These findings contribute to the understanding of the compound's chemical reactivity and potential for creating bioactive molecules with specific applications in fighting microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-3-21-14(23)8-13(16(17,18)19)20-15(21)24-9-12(22)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAALZDJUIXNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)
![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)
![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2930261.png)

![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)
![2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2930267.png)
![4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2930273.png)
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)


![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
![6-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2930279.png)

